molecular formula C8H4F6O B2654674 2,4-Bis(trifluoromethyl)phenol CAS No. 908848-70-4

2,4-Bis(trifluoromethyl)phenol

Cat. No.: B2654674
CAS No.: 908848-70-4
M. Wt: 230.109
InChI Key: ZYIRCUJWEIIPCK-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

These characteristics have led to the widespread application of fluorinated compounds across numerous industries. In the pharmaceutical and agrochemical sectors, selective fluorination can enhance a molecule's metabolic stability, binding affinity, and bioavailability. alfa-chemistry.comacs.org It is estimated that approximately 20% of all pharmaceuticals and between 30-40% of agrochemicals contain fluorine. alfa-chemistry.com

In materials science, fluorinated compounds are integral to the production of fluoropolymers with low coefficients of friction, which are used as specialty lubricants. alfa-chemistry.comwikipedia.org Their non-flammability makes them components of fire-fighting foams, and they are also found in liquid crystal displays. alfa-chemistry.comwikipedia.org In the realm of catalysis, ligands containing fluorine are valuable, in part because the progress of reactions can be conveniently monitored using ¹⁹F NMR spectroscopy. alfa-chemistry.com While their stability is a significant advantage, it also contributes to their environmental persistence, a subject of ongoing research. acs.org

Research Landscape of Polyfluorinated Phenols

Polyfluorinated phenols are a specific class of polyfluoroalkyl substances (PFAS) that feature a phenol (B47542) ring substituted with multiple fluorine atoms or fluorine-containing groups. rsc.orgacs.org The research landscape for these compounds is broad, driven by their utility as versatile synthetic intermediates. lookchem.com The powerful electron-withdrawing effect of the fluorine substituents significantly increases the acidity of the phenolic proton, influencing the compound's reactivity. lookchem.comcymitquimica.com

Much of the research on polyfluorinated phenols focuses on their role as building blocks for more complex molecules. cymitquimica.comsigmaaldrich.com For instance, they are precursors in the synthesis of specialized polymers, active pharmaceutical ingredients, and agrochemicals. lookchem.comresearchgate.net A derivative, 2,4-bis(trifluoromethyl)phenylboronic acid, has been shown to be a highly effective catalyst for dehydrative amidation reactions. rsc.org Similarly, other substituted trifluoromethylphenols are key intermediates in the synthesis of potent receptor agonists and other biologically active molecules. mdpi.com

The synthesis of various isomers, such as 2,6-bis(trifluoromethyl)phenol (B1279352) and 3,5-bis(trifluoromethyl)phenol (B1329299), is another active area of investigation, as the specific placement of the fluorinated groups can fine-tune the chemical properties for targeted applications. cymitquimica.comacs.org While a significant body of research exists, studies are often concentrated on a small fraction of the thousands of known PFAS compounds, highlighting a need for broader investigation into the properties and potential applications of a wider range of polyfluorinated phenols. acs.orgnih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
2,4-Bis(trifluoromethyl)phenol
2,4-bis(trifluoromethyl)phenylboronic acid
2,6-bis(trifluoromethyl)phenol
3,5-Bis(trifluoromethyl)phenol
3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol
Carbon
Fluorine
Hydrogen
Oxygen
PFOA (Perfluorooctanoic acid)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-bis(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O/c9-7(10,11)4-1-2-6(15)5(3-4)8(12,13)14/h1-3,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIRCUJWEIIPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Bis Trifluoromethyl Phenol

Direct Synthetic Routes

The primary direct synthetic pathway to 2,4-bis(trifluoromethyl)phenol involves the transformation of an aniline (B41778) precursor. This method leverages a classic named reaction sequence to introduce the hydroxyl group onto the aromatic ring.

Preparation via Anilino Precursors

A key intermediate for the synthesis is 2,4-bis(trifluoromethyl)aniline (B1175605). The conversion of this aniline to the target phenol (B47542) is achieved through a well-established diazotization reaction followed by hydrolysis.

The synthesis of this compound from its corresponding aniline is a multi-stage process. chemicalbook.com The procedure begins by dissolving 2,4-bis(trifluoromethyl)aniline in 33% sulfuric acid, which is then cooled. chemicalbook.com An aqueous solution of sodium nitrite (B80452) is added to the cooled mixture to form the diazonium salt. chemicalbook.comwikipedia.org This reaction is typically conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. chemicalbook.comwikipedia.org

Following the diazotization, urea (B33335) is introduced to the reaction mixture. The purpose of urea is to quench any excess nitrous acid, preventing unwanted side reactions. The mixture is then added to boiling 33% sulfuric acid, which facilitates the hydrolysis of the diazonium salt. chemicalbook.comwikipedia.org In this step, the diazonium group is replaced by a hydroxyl group, releasing nitrogen gas and forming the desired this compound. wikipedia.org The final product is then extracted from the cooled reaction mixture using an organic solvent like ethyl acetate (B1210297) and purified through chromatography, yielding the title compound. chemicalbook.com This method, however, has been reported with a modest yield of 23%. chemicalbook.com

Table 1: Reaction Conditions for the Synthesis of this compound via Diazotization
StepReagentsSolvent/MediumTemperatureDurationReference
Diazotization2,4-Bis(trifluoromethyl)aniline, Sodium Nitrite33% Sulfuric Acid, Water0 °C3 hours chemicalbook.com
QuenchingUrea-0 °C10 minutes chemicalbook.com
HydrolysisDiazonium salt intermediate33% Sulfuric AcidReflux1 hour chemicalbook.com

Analogous Synthetic Approaches for Related Fluorinated Phenols

Understanding the synthesis of related fluorinated phenols provides valuable insight into the chemical strategies applicable to this class of compounds. These methods often involve ortho-directed metalation and multi-step sequences for isomers that cannot be prepared directly.

Ortho-Directed Lithiation Strategies for Substituted Trifluoromethylphenols

Ortho-directed lithiation is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In the synthesis of 2-substituted 4-(trifluoromethyl)phenols, this strategy has proven highly effective. thieme-connect.comthieme-connect.com The key to this approach is the use of a directing metalation group (DMG), which interacts with an organolithium reagent to direct deprotonation to the adjacent ortho position. wikipedia.org

For 4-(trifluoromethyl)phenol, the hydroxyl group itself is not the most effective DMG. Therefore, it is first protected, for example, as a tetrahydropyranyl (OTHP) ether. thieme-connect.comthieme-connect.com The OTHP group is a superior ortho-directing group compared to the trifluoromethyl (CF3) group. thieme-connect.comthieme-connect.comresearchgate.net When the protected phenol is treated with a strong base like n-butyllithium (BuLi) at low temperatures (e.g., -70 °C) in a solvent such as tetrahydrofuran (B95107) (THF), lithiation occurs selectively at the position ortho to the OTHP group. thieme-connect.com The resulting aryllithium intermediate can then react with a wide variety of electrophiles to introduce different substituents at the 2-position, yielding, after deprotection, 2-substituted 4-(trifluoromethyl)phenols in good to excellent yields. thieme-connect.comthieme-connect.com

Table 2: General Conditions for Ortho-Directed Lithiation of Protected 4-(Trifluoromethyl)phenol
StepReagentsProtecting GroupSolventTemperatureReference
Protection4-(Trifluoromethyl)phenol, 3,4-Dihydro-2H-pyranOTHP-- thieme-connect.com
LithiationTHP-protected phenol, n-ButyllithiumOTHPTHF-70 °C thieme-connect.com
Electrophilic QuenchAryllithium intermediate, Electrophile (E+)OTHPTHF-70 °C to RT thieme-connect.com

Synthesis of Isomeric Bis(trifluoromethyl)phenols

The synthesis of isomers, such as 2,6-bis(trifluoromethyl)phenol (B1279352), often requires a different, multi-step approach compared to the 2,4-isomer, as direct methods may not be feasible or efficient.

A reported synthesis for 2,6-bis(trifluoromethyl)phenol, an isomer of the primary subject, starts from the commercially available 2-(trifluoromethyl)phenol (B147641). acs.orglookchem.com This sequence involves three main steps. acs.org

Protection: The phenolic hydroxyl group of 2-(trifluoromethyl)phenol is first protected as a tetrahydropyranyl (THP) ether. This is a standard protection strategy to prevent the acidic proton from interfering with subsequent organometallic reactions. acs.org

Ortho-Directed Lithiation and Iodination: The THP-protected ether then undergoes an ortho-directed lithiation using n-butyllithium (BuLi). The lithiation is directed to the position ortho to the OTHP group (the 6-position). The resulting aryllithium species is then quenched with iodine (I2) to introduce an iodine atom at the 6-position, yielding the corresponding aryl iodide after deprotection. acs.orglookchem.com

Trifluoromethylation: The final and key step is the introduction of the second trifluoromethyl group. This is accomplished by reacting the aryl iodide with a (trifluoromethyl)copper reagent, prepared from dibromodifluoromethane (B1204443) (Br2CF2), cadmium metal, and cuprous bromide (CuBr). This coupling reaction, carried out in a mixture of DMF and HMPA at elevated temperature (60 °C), furnishes the desired 2,6-bis(trifluoromethyl)phenol in a 47% yield for this final step. acs.orglookchem.com

Table 3: Key Steps in the Synthesis of 2,6-Bis(trifluoromethyl)phenol
StepStarting MaterialKey ReagentsProductYieldReference
Protection2-(Trifluoromethyl)phenol3,4-Dihydro-2H-pyran, TsOHTHP-protected phenol91% acs.orglookchem.com
Lithiation/IodinationTHP-protected phenol1) BuLi 2) I22-Iodo-6-(trifluoromethyl)phenol97% acs.orglookchem.com
Trifluoromethylation2-Iodo-6-(trifluoromethyl)phenol1) Br2CF2, Cd 2) CuBr, HMPA2,6-Bis(trifluoromethyl)phenol47% acs.orglookchem.com

Nucleophilic Aromatic Substitution in Fluorinated Phenol Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic rings and is particularly pertinent to the synthesis of organofluorine compounds. scispace.com The classical SNAr mechanism involves the addition of a nucleophile to an aromatic ring that is activated by at least one strong electron-withdrawing group, typically positioned ortho or para to a suitable leaving group. nih.gov This addition forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. scispace.comcore.ac.uk The subsequent departure of the leaving group re-aromatizes the ring, yielding the substituted product. core.ac.uk

The presence of fluorine atoms on an aromatic ring can facilitate SNAr reactions, but the synthesis of fluorinated phenols via this route is often constrained by the electronic requirements of the substrate. core.ac.uk Traditional SNAr is most effective on electron-deficient arenes where the electron-withdrawing groups can stabilize the anionic Meisenheimer intermediate. scispace.comnih.gov

However, recent advancements have expanded the scope of SNAr to include less activated or even electron-rich aromatic systems, which are relevant for synthesizing a broader range of fluorinated phenols. These modern variants often circumvent the high energetic barrier associated with the formation of a classical Meisenheimer complex.

Two notable modern approaches are:

Concerted Nucleophilic Aromatic Substitution (CSNAr): In this mechanism, the attack of the nucleophile and the departure of the leaving group occur in a single, concerted step, avoiding the formation of a discrete Meisenheimer intermediate. scispace.comresearchgate.net This pathway is not as reliant on strong electron-withdrawing groups to stabilize a negative charge, thus broadening the substrate scope. scispace.com Research has shown that the deoxyfluorination of phenols can proceed via a CSNAr mechanism. researchgate.net

Cation Radical-Accelerated SNAr (CRA-SNAr): This method utilizes photoredox catalysis to generate a cation radical from an electron-rich arene. nih.gov The resulting species is highly electrophilic and susceptible to nucleophilic attack. This "polarity-reversed" approach enables the fluorination of electron-rich phenols, a transformation that is challenging under traditional SNAr conditions. nih.gov

MechanismKey FeatureSubstrate RequirementIntermediateRelevance to Fluorinated Phenols
Classical SNArStepwise addition-eliminationElectron-deficient arenes (ortho/para electron-withdrawing groups) nih.govMeisenheimer Complex scispace.comcore.ac.ukLimited to highly activated precursors.
Concerted SNAr (CSNAr)Single transition state; concurrent bond formation and cleavage scispace.comNot limited to electron-poor arenes scispace.comresearchgate.netNone (proceeds via a transition state) scispace.comEnables deoxyfluorination of a wider range of phenols. researchgate.net
Cation Radical-Accelerated SNAr (CRA-SNAr)Photoredox-catalyzed oxidation of the arene nih.govApplicable to electron-rich arenes nih.govArene Cation Radical nih.govAllows for "polarity-reversed" fluorination of phenols. nih.gov

Catalyzed Aryl Halide Displacements for Fluorinated Aryloxy Derivatives

The synthesis of fluorinated aryloxy derivatives, such as ethers derived from this compound, often involves the displacement of a halide from an aromatic ring by a phenoxide nucleophile. While this can be considered a type of SNAr reaction, it frequently requires a catalyst, especially when the aryl halide is not sufficiently activated by electron-withdrawing groups. Transition metal catalysis, particularly with copper and palladium, is crucial for facilitating these transformations. frontiersin.orgmdpi.com

The Ullmann condensation is a classic example of a copper-catalyzed reaction used to form diaryl ethers. mdpi.com This reaction involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base. mdpi.com The methodology is effective for creating C-O bonds and has been applied to the synthesis of complex aryloxy phenols. mdpi.com

For instance, a patented process describes the synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene, a complex diaryl ether, through the reaction of 2-chloro-4-trifluoromethylphenol with a di-substituted nitrobenzene. google.com This reaction highlights the use of a fluorinated phenol as the nucleophile in a catalyzed aryl halide displacement. The process employs a base and a copper catalyst to achieve high yields. google.com

Example of a Copper-Catalyzed Aryl Halide Displacement google.com
Reactant 1Reactant 2CatalystBaseSolventConditionsProductYield
2-chloro-4-trifluoromethylphenolDihalo-nitrobenzene derivativeCopper powder or Copper oxideAnhydrous baseToluene80-90°C, 15-20 hours2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene80-90%

Palladium-catalyzed reactions have also emerged as powerful tools for C-O bond formation. frontiersin.org While palladium catalysis has been extensively developed for forming C-N bonds, its application to C-O and C-F bond formation has also seen significant progress. These catalytic cycles typically involve oxidative addition of the aryl halide to the metal center, followed by ligand exchange with the phenoxide and subsequent reductive elimination to yield the diaryl ether product and regenerate the catalyst. frontiersin.orgrsc.org These catalyzed displacements are indispensable for synthesizing fluorinated aryloxy compounds from precursors that would be unreactive under uncatalyzed SNAr conditions.

Chemical Reactivity and Mechanistic Investigations of 2,4 Bis Trifluoromethyl Phenol

Role as a Chemical Reactant and Intermediate

2,4-Bis(trifluoromethyl)phenol's utility as a chemical building block is rooted in the reactivity of its phenolic hydroxyl group and the influence of the trifluoromethyl substituents on the aromatic ring. It serves as a valuable precursor and intermediate in the synthesis of specialized chemical structures.

Precursor in Derivatization Reactions (e.g., Isothiocyanate Formation)

While direct synthesis of an isothiocyanate from this compound is not prominently detailed, the derivatization of related trifluoromethyl-substituted aromatic compounds is well-established. Generally, the synthesis of aryl isothiocyanates proceeds from the corresponding primary amine (Ar-NH2), not directly from a phenol (B47542) (Ar-OH). The conversion of a phenol to an amine would be a necessary prerequisite.

However, the phenolic -OH group is amenable to other derivatization reactions. For instance, silylation is a common method to modify phenols, where the active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com The ease of derivatization follows the general order: alcohol > phenol > carboxylic acid > amine > amide. sigmaaldrich.com Another class of reactions involves converting the hydroxyl group into an ether or ester. Perfluoro acid anhydrides, for example, react with phenols to produce stable ester derivatives. gcms.cz

Isothiocyanates themselves, such as the related compound 3,5-bis(trifluoromethyl)phenyl isothiocyanate, are versatile reagents used in the derivatization of amines to form thioureas, which are useful in various analytical and synthetic applications. organic-chemistry.orgbeilstein-journals.orgresearchgate.netrsc.orgnih.gov

Application in Complex Molecule Synthesis (e.g., MK-2305 Intermediates from Related Compounds)

Although specific documentation on the use of this compound in the synthesis of the investigational drug MK-2305 is not available in the provided search results, trifluoromethylated phenols are crucial intermediates in the synthesis of many complex pharmaceutical compounds. The trifluoromethyl group is a key structural motif in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug molecules.

The synthesis of complex molecules often involves multi-step sequences where the specific substitution pattern of a phenol dictates the subsequent reaction pathways. For example, in the synthesis of derivatives of 4-(trifluoromethyl)phenol, the phenolic group can be protected (e.g., as a tetrahydropyranyl ether) to allow for selective reactions on the aromatic ring, such as carboxylation or halogenation, before deprotection to reveal the hydroxyl group for further transformation. google.com

Reaction Mechanisms Involving the Phenolic and Trifluoromethyl Moieties

The reactivity of the this compound molecule is a balance between the activating, ortho-para directing hydroxyl group and the deactivating, meta-directing trifluoromethyl groups. lkouniv.ac.inlibretexts.orgyoutube.com

Electrophilic Aromatic Substitution with Fluorine-Containing Reagents

In electrophilic aromatic substitution (EAS), the hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions relative to it. mlsu.ac.inlibretexts.org Conversely, the trifluoromethyl group is strongly electron-withdrawing and deactivating, directing electrophiles to the meta position. lkouniv.ac.inyoutube.com

In this compound, the positions on the aromatic ring are influenced by these competing effects:

Position 6 (ortho to -OH): Activated by the -OH group.

Position 5 (meta to -OH, ortho to one -CF3, meta to the other): Deactivated by the -CF3 groups.

Position 3 (meta to -OH, ortho to one -CF3, meta to the other): Deactivated by the -CF3 groups.

Reactions with fluorine-containing reagents can lead to further functionalization. For instance, trifluoromethyl-substituted arenes have been shown to react in superacids to generate reactive electrophilic species, leading to Friedel-Crafts-type reactions. nih.gov

Oxidative Pathways and Radical Interactions of Trifluoromethylated Phenols

Phenols are susceptible to oxidation, often proceeding through phenoxyl radical intermediates. libretexts.orgresearchgate.net The presence of trifluoromethyl groups influences the kinetics and mechanisms of these oxidative processes.

Studies on trifluoromethylated phenols, including isomers like 3,5-bis(trifluoromethyl)phenol (B1329299), reveal that they are highly susceptible to photo-oxidation mediated by singlet molecular oxygen (¹O₂) and can also be oxidized by hydrogen phosphate (B84403) radicals (HPO₄•⁻). researchgate.netunlp.edu.ar

Hydrogen Phosphate Radical (HPO₄•⁻) Oxidation: The hydrogen phosphate radical is a potent oxidant. The absolute rate constants for the reaction of HPO₄•⁻ with various trifluoromethylated phenols are very high, ranging from 4 x 10⁸ to 1 x 10⁹ M⁻¹s⁻¹. unlp.edu.ar The mechanism involves the formation of a phenoxyl radical as an intermediate. For example, the reaction with 3-trifluoromethylphenol (3-TFMP) was observed to produce the 3-trifluoromethylphenoxyl radical, which subsequently led to the formation of 2,2'-bis(fluorohydroxymethyl)biphenyl-4,4'-diol as an end product. researchgate.netresearchgate.net

These findings indicate that singlet oxygen and hydrogen phosphate radicals react with trifluoromethylated phenols through different reaction channels and at different rates. researchgate.netunlp.edu.ar

Interactive Data Table: Reaction Rate Constants of Trifluoromethylated Phenols with Oxidizing Species This table summarizes kinetic data from studies on related trifluoromethylated phenols, providing insight into the reactivity of this class of compounds.

CompoundOxidizing SpeciesRate Constant (M⁻¹s⁻¹)Conditions
Trifluoromethylphenols (general)¹O₂ (Singlet Oxygen)~10⁶Neutral phenol in D₂O
Trifluoromethylphenoxide ions¹O₂ (Singlet Oxygen)1.2 x 10⁸ - 3.6 x 10⁸Phenoxide ion in water
Trifluoromethylphenols (general)HPO₄•⁻ (Hydrogen Phosphate Radical)4 x 10⁸ - 1 x 10⁹Aqueous solution

Hydrolytic Stability and Mechanisms of Fluorinated Phenols

The stability of fluorinated phenols in aqueous environments is significantly influenced by the position and number of trifluoromethyl (-CF3) groups on the aromatic ring. While direct hydrolytic data for this compound is not extensively detailed, mechanistic insights can be drawn from studies of its isomers, such as 2-trifluoromethylphenol and 4-trifluoromethylphenol. The hydrolysis of these compounds typically involves the sequential liberation of fluoride (B91410) ions.

For instance, 2-trifluoromethylphenol has been shown to hydrolyze in a neutral pH buffer at mild temperatures (34°C to 69°C), ultimately forming salicylic (B10762653) acid through the consecutive release of fluorine anions. nih.gov This process is thermodynamically driven by the hydration of the fluoride ions. nih.gov The reaction follows pseudo-first-order kinetics, with the first dehalogenation step being rate-limiting. nih.gov The rate of hydrolysis is observed to increase at a higher pH. nih.gov

Similarly, 4-trifluoromethylphenol undergoes spontaneous hydrolysis in aqueous buffers at physiological pH. nih.gov This process is believed to proceed through the formation of a highly reactive quinone methide intermediate, which subsequently reacts with water to form 4-hydroxybenzoic acid. nih.gov The formation of this intermediate is a critical step in the degradation pathway.

For this compound, the presence of two strong electron-withdrawing -CF3 groups would be expected to significantly impact its hydrolytic stability. The group in the ortho position (C2) and the para position (C4) would synergistically increase the acidity of the phenolic proton and influence the electron density of the aromatic ring. This could facilitate nucleophilic attack by water or hydroxide (B78521) ions, potentially leading to a complex degradation pathway involving the step-wise hydrolysis of the -CF3 groups. The stability is also dependent on other environmental factors, as studies on related compounds show that hydrolysis rates are generally not influenced by oxygen, sunlight, or trace elements found in natural water. nih.gov

CompoundConditionsKey FindingsRef
2-Trifluoromethylphenol Phosphate buffer, neutral pH, 34-69°CLiberates fluorine anions to form salicylic acid; pseudo-first-order kinetics; rate increases with pH. nih.gov
4-Trifluoromethylphenol Aqueous buffer, physiological pHSpontaneously hydrolyzes to form 4-hydroxybenzoic acid via a quinone methide intermediate. nih.gov

Influence of Fluorine Substitution on Aromatic Reactivity

The substitution of hydrogen atoms with trifluoromethyl (-CF3) groups has a profound effect on the reactivity of an aromatic ring. The -CF3 group is a powerful deactivating group due to its strong electron-withdrawing nature, which arises from the high electronegativity of the fluorine atoms. mdpi.comstudy.com This deactivation makes the aromatic ring significantly less susceptible to electrophilic aromatic substitution compared to non-fluorinated or alkyl-substituted benzene (B151609) rings like toluene. libretexts.orgyoutube.com

In the case of this compound, the two -CF3 groups at the ortho and para positions work in concert to withdraw electron density from the benzene ring. This effect substantially reduces the ring's nucleophilicity, making reactions with electrophiles considerably more difficult. youtube.comtcichemicals.com The electron withdrawal occurs through a combination of a strong negative inductive effect (-I) and, to a lesser extent, a deactivating resonance (mesomeric) effect.

Furthermore, these deactivating groups direct incoming electrophiles to the meta positions relative to themselves. study.comyoutube.com For this compound, the available positions for substitution are C3, C5, and C6. The directing influence of the hydroxyl (-OH) group, which is an activating ortho-, para-director, is largely overridden by the powerful deactivating effect of the two -CF3 groups. Therefore, any electrophilic substitution, though energetically unfavorable, would be expected to occur at the positions meta to the trifluoromethyl groups and ortho to the hydroxyl group (positions 3 and 5). The presence of these bulky and electron-poor substituents significantly alters the electronic landscape of the phenol, a critical factor in its chemical behavior and application in synthesis. mdpi.comtcichemicals.com

Catalytic and Ligand Applications in Organic Chemistry

Role of Bis(trifluoromethyl)phenylboronic Acid Derivatives in Amidation Catalysis

Derivatives of fluorinated phenols, specifically 2,4-bis(trifluoromethyl)phenylboronic acid, have emerged as exceptionally effective catalysts for the dehydrative amidation of carboxylic acids and amines. rsc.orgthieme-connect.com This catalytic transformation is a highly desirable method for forming amide bonds, as it avoids the use of stoichiometric activating agents and generates water as the only byproduct. bath.ac.uk

The high catalytic activity of 2,4-bis(trifluoromethyl)phenylboronic acid is attributed to the electronic and steric effects of its substituents. The two electron-withdrawing -CF3 groups enhance the Lewis acidity of the boron atom, which is crucial for activating the carboxylic acid. ualberta.ca A key mechanistic feature is the role of the ortho-trifluoromethyl group. It sterically hinders the coordination of the amine nucleophile to the boron atom of the active catalytic intermediate. rsc.orgrsc.org This prevention of catalyst deactivation is critical, as it preserves the Lewis acidity of the boron center, thereby accelerating the amidation reaction. rsc.org

This boronic acid catalyst has demonstrated broad substrate scope, proving effective for the synthesis of various amides, including the construction of α-dipeptides from amino acid substrates with minimal epimerization. rsc.orgthieme-connect.com The catalyst facilitates the coupling of both sterically hindered amines and carboxylic acids, achieving good to excellent yields where other catalysts might fail. researchgate.net

CatalystSubstratesKey FeatureRef
2,4-Bis(trifluoromethyl)phenylboronic Acid Carboxylic acids and amines (including amino acids)Ortho-CF3 group sterically prevents amine coordination to the boron atom, preserving Lewis acidity and enhancing catalytic activity. rsc.orgrsc.org
3,5-Bis(trifluoromethyl)phenylboronic Acid Carboxylic acids and aminesLacks the crucial ortho-substituent, which can lead to different reactivity and catalyst deactivation pathways. rsc.org

Hydrogen-Bond Donor Properties in Synergistic Extraction (Insights from Isomers)

While specific studies on this compound are limited, extensive research on its isomer, 3,5-bis(trifluoromethyl)phenol (BTMP), provides significant insights into its potential as a strong hydrogen-bond donor. oup.comoup.com The presence of two electron-withdrawing -CF3 groups substantially increases the acidity of the phenolic proton, making these compounds effective hydrogen-bond donors. oup.com This property is exploited in synergistic extraction processes, where the fluorinated phenol enhances the extraction of metal ions from an aqueous phase into an organic phase.

The steric bulk of the trifluoromethyl groups also plays a critical role. For example, in the extraction of aluminum(III) and gallium(III) with 2,4-pentanedione and BTMP, the bulky -CF3 groups can create steric repulsion that prevents the formation of higher-order adducts, a factor that can be used to improve the separation efficiency between different metal ions. oup.comoup.com Given its structure, this compound is expected to exhibit similar strong hydrogen-bond donating capabilities, with its asymmetric substitution pattern potentially offering different steric interactions compared to the 3,5-isomer. frontiersin.org

Incorporation into Advanced Ligand Systems for Coordination Chemistry (Insights from Bipyridine Derivatives)

The 2,4-bis(trifluoromethyl)phenyl motif can be incorporated into more complex molecular frameworks to create advanced ligands for coordination chemistry. While direct examples involving this specific phenol are not prevalent, the effects of trifluoromethyl substitution are well-documented in related ligand systems, such as bipyridine (bpy) derivatives. Ligands like 4,4'-bis(trifluoromethyl)-2,2'-bipyridine (B1354443) and 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103) serve as excellent models for understanding the electronic impact of these substituents. rsc.orgossila.com

The strong electron-withdrawing nature of the -CF3 groups significantly modifies the electronic properties of the ligand. ossila.com When these ligands coordinate to a metal center, such as iridium(III) or ruthenium(II), they lower the energy levels of the ligand's π* orbitals. ossila.com This electronic modulation has several important consequences:

Tuning Photophysical Properties: It influences the energy of metal-to-ligand charge transfer (MLCT) transitions, which is crucial for designing phosphorescent complexes for applications in organic light-emitting diodes (OLEDs) and photocatalysis. ossila.comsigmaaldrich.com

Enhancing Photocatalytic Activity: In photocatalysts, such as certain iridium(III) complexes, the electron-withdrawing ligands can enhance the oxidizing power of the excited state, making them more effective in mediating chemical transformations. ossila.com

Creating Probes: Lanthanide complexes with trifluoromethylated bipyridine ligands have been developed as dual luminescence and 19F NMR probes, demonstrating the versatility of this functionalization strategy. rsc.org

By analogy, incorporating the 2,4-bis(trifluoromethyl)phenyl group into ligand scaffolds would provide a powerful tool for tuning the electronic structure and reactivity of the resulting metal complexes, enabling the development of new catalysts and functional materials.

Computational and Theoretical Chemistry Studies of 2,4 Bis Trifluoromethyl Phenol

Quantum Chemical Modeling of Molecular Structure

Quantum chemical modeling allows for the prediction of the three-dimensional arrangement of atoms in a molecule. These theoretical models provide valuable insights that complement experimental data.

The precise determination of molecular geometry is a foundational aspect of computational chemistry. Both DFT and Hartree-Fock (HF) methods are employed to perform geometry optimization, which calculates the lowest energy arrangement of atoms. The resulting theoretical bond lengths and angles can then be compared with experimental data, typically obtained from X-ray crystallography.

For related fluorinated phenols and aromatic compounds, studies have shown that DFT calculations, particularly with hybrid functionals like B3LYP, generally provide results that are in excellent agreement with experimental values. emerginginvestigators.orgnih.gov The Hartree-Fock method, while foundational, does not account for electron correlation in the same way as DFT, which can lead to slight deviations from experimental geometries. emerginginvestigators.org

For 2,4-Bis(trifluoromethyl)phenol, a comparison would involve key parameters such as C-C bond lengths within the benzene (B151609) ring, the C-O and O-H bond lengths of the phenol (B47542) group, and the C-C and C-F bond lengths of the trifluoromethyl groups. It is expected that the strong electronegativity of the fluorine atoms would slightly shorten the C-F bonds and influence the geometry of the aromatic ring.

Table 1: Representative Comparison of Theoretical and Experimental Geometrical Parameters (Note: As specific experimental crystal structure data for this compound is not available in this context, this table illustrates the typical parameters that would be analyzed in such a comparative study.)

ParameterDFT (e.g., B3LYP)HF (Hartree-Fock)Experimental (X-ray)
Bond Lengths (Å)
C-OPredicted ValuePredicted ValueExpected Value
O-HPredicted ValuePredicted ValueExpected Value
C-CF₃ (at C2)Predicted ValuePredicted ValueExpected Value
C-CF₃ (at C4)Predicted ValuePredicted ValueExpected Value
**Bond Angles (°) **
C-O-HPredicted ValuePredicted ValueExpected Value
C1-C2-C(F₃)Predicted ValuePredicted ValueExpected Value
C3-C4-C(F₃)Predicted ValuePredicted ValueExpected Value

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Functionals: The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often yields reliable geometries and electronic properties for organic molecules. mdpi.comresearchgate.net Other functionals may also be employed to assess the sensitivity of the results to the theoretical model.

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing fluorine, it is crucial to use basis sets that can accurately describe the electron distribution around these highly electronegative atoms. Pople-style basis sets like 6-31G(d) or the more extensive 6-311+G(d,p) are common choices. mdpi.com The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately modeling non-covalent interactions and the electron density far from the nuclei. Computational studies on related fluorinated compounds have successfully used the B3LYP method with the 6-311+G(d,p) basis set to achieve good agreement with experimental data. mdpi.com

Electronic Structure and Spectroscopic Property Predictions

Computational methods are also used to predict how electrons are distributed within a molecule and how the molecule interacts with light.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic properties and chemical reactivity of a molecule.

HOMO: Represents the ability of a molecule to donate an electron. It is often localized on electron-rich parts of the molecule.

LUMO: Represents the ability of a molecule to accept an electron. It is typically found on electron-deficient regions.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the band gap. A large band gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the electron-withdrawing trifluoromethyl groups are expected to lower the energy of both the HOMO and LUMO compared to phenol itself. A computational study on a similar molecule, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, which also contains a bis(trifluoromethyl)phenyl moiety, revealed a high HOMO-LUMO gap of 5.54 eV, indicating significant molecular stability. mdpi.com A similar high band gap would be anticipated for this compound.

Table 2: Representative Frontier Orbital Energies and Properties (Based on analogous compounds like N-(3,5-bis(trifluoromethyl)benzyl)stearamide mdpi.com)

PropertyCalculated Value (eV)
EHOMO~ -7 to -8
ELUMO~ -1 to -2
HOMO-LUMO Gap (ΔE) ~ 5.5

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited states of molecules and predicting their electronic absorption spectra (UV-Visible spectra). This technique can predict the absorption wavelengths (λmax) and the nature of the corresponding electronic transitions (e.g., π → π* or n → π*).

For aromatic compounds like phenols, the primary absorptions in the UV region are typically due to π → π* transitions within the benzene ring. The substitution pattern and the electronic nature of the substituents significantly influence the absorption wavelengths. The two strong electron-withdrawing trifluoromethyl groups on the phenol ring would likely cause a shift in the absorption maxima compared to unsubstituted phenol. TD-DFT calculations would be essential to precisely predict these shifts and assign the electronic transitions responsible for each absorption band.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. mdpi.com It is plotted onto a constant electron density surface, using a color scale to indicate electrostatic potential.

Red regions: Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack.

Blue regions: Indicate positive electrostatic potential (electron-deficient), which are susceptible to nucleophilic attack.

Green regions: Indicate neutral potential.

For this compound, the MEP map is expected to show a significant region of negative potential (red) around the oxygen atom of the hydroxyl group due to its lone pairs of electrons. This makes it the primary site for electrophilic attack and hydrogen bonding. Conversely, the acidic proton of the hydroxyl group would appear as a region of high positive potential (blue). The strongly electron-withdrawing trifluoromethyl groups would pull electron density away from the aromatic ring, making the ring itself more electron-deficient than in phenol. This is consistent with MEP analyses of similar molecules, where electron-rich areas are concentrated around electronegative atoms like oxygen. mdpi.com

Studies on Tautomerism and Conformational Energetics

Tautomerism in phenols, specifically the equilibrium between the enol (phenolic) and keto (cyclohexadienone) forms, is a subject of significant interest in computational chemistry. For this compound, the enol form is overwhelmingly dominant due to the aromatic stabilization of the benzene ring. Computational studies on substituted phenols have consistently shown that the keto tautomers are significantly higher in energy. nih.govresearchgate.net The investigation of this tautomeric equilibrium can be systematically approached using ab initio methods, which provide a quantitative measure of the relative stabilities of the tautomers. nih.gov

The presence of two bulky trifluoromethyl groups and a hydroxyl group on the benzene ring of this compound gives rise to multiple possible conformations. These conformations are primarily defined by the dihedral angles of the C-O bond of the hydroxyl group and the C-C bonds connecting the trifluoromethyl groups to the aromatic ring. Computational studies, particularly using DFT, are employed to determine the rotational energy barriers around these bonds. nih.gov By calculating the energy of the molecule as a function of these dihedral angles, a potential energy surface can be mapped out, revealing the most stable conformations (energy minima) and the transition states for interconversion between them.

For analogous halogenated aromatic alcohols, DFT calculations have been successfully used to predict rotational energy barriers. nih.gov These studies indicate that the barrier height is influenced by factors such as intramolecular hydrogen bonding and steric hindrance from the substituents. nih.gov In the case of this compound, it is expected that the most stable conformer would involve specific orientations of the O-H and C-F bonds to minimize steric repulsion and potentially form intramolecular hydrogen bonds.

Computational MethodBasis SetFocus of StudyKey Findings for Analogous Phenols
G4 TheoryNot ApplicableTautomeric EquilibriaEnol form is significantly more stable than keto forms. nih.gov
DFT (B3LYP)6-311+G(d,p)Rotational Energy BarriersBarrier heights are influenced by substituents and intramolecular interactions. nih.gov

Thermochemical and Kinetic Parameter Calculations

Computational chemistry provides a powerful framework for the calculation of various thermochemical and kinetic parameters of this compound. These calculations are essential for understanding the molecule's stability, reactivity, and behavior under different temperature and pressure conditions. Methodologies such as DFT and higher-level ab initio calculations can be used to determine standard enthalpies of formation, entropies, and heat capacities. researchgate.netresearchgate.net

Kinetic parameters, such as activation energies for conformational changes or potential chemical reactions, can also be elucidated through computational modeling. For instance, the energy barrier for the rotation of the hydroxyl and trifluoromethyl groups can be calculated, providing insight into the flexibility of the molecule. mdpi.combiomedres.us Furthermore, the kinetics of the keto-enol tautomerism, although the equilibrium lies heavily towards the enol form, can be investigated by calculating the transition state energy for the proton transfer. researchgate.net

Studies on related phenolic compounds have demonstrated the utility of computational methods in determining these parameters. For example, the thermochemical properties of phenol and its keto tautomers have been calculated, providing valuable data on their relative stabilities and isomerization kinetics. researchgate.net Similarly, the thermodynamic properties of other substituted phenols have been computed to understand their reactivity and potential as antioxidants. plos.org

ParameterComputational ApproachSignificance
Standard Enthalpy of FormationDFT, G4 TheoryIndicates the stability of the molecule.
EntropyDFT with frequency analysisMeasures the degree of disorder of the system.
Heat CapacityDFT with frequency analysisDescribes how the molecule's temperature changes with added heat.
Activation EnergyTransition State Theory with DFTDetermines the rate of conformational changes or reactions.

Investigation of Nonlinear Optical Properties

The investigation of the nonlinear optical (NLO) properties of organic molecules is a rapidly growing field, driven by the potential for applications in optoelectronics and photonics. Computational methods, particularly DFT, have proven to be highly effective in predicting the NLO response of molecules. researchgate.net For this compound, these calculations would focus on determining key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). scirp.org

The presence of electron-withdrawing trifluoromethyl groups and an electron-donating hydroxyl group on the aromatic ring suggests that this compound could exhibit interesting NLO properties. The intramolecular charge transfer between these donor and acceptor groups can lead to a large hyperpolarizability, which is a measure of the NLO activity.

Computational studies on other molecules containing trifluoromethyl groups have shown that this substituent can significantly enhance the NLO response. journaleras.com The theoretical investigation of this compound would involve optimizing its geometry and then calculating the NLO properties using a suitable DFT functional and basis set. The results of these calculations would provide valuable insights into the molecule's potential as an NLO material.

NLO ParameterSymbolSignificanceComputational Method
Dipole MomentμMeasure of the molecule's overall polarity.DFT
PolarizabilityαMeasure of the ease with which the electron cloud can be distorted by an electric field.DFT
First-Order HyperpolarizabilityβDominant parameter for second-order NLO effects.DFT

Environmental Fate and Transformation of 2,4 Bis Trifluoromethyl Phenol

Degradation Pathways and Mechanisms

The degradation of 2,4-Bis(trifluoromethyl)phenol is primarily influenced by photochemical and hydrolytic processes. The stability of the trifluoromethyl groups presents a significant barrier to rapid breakdown, but transformation can occur under specific environmental conditions.

While direct studies on this compound are limited, research on related trifluoromethylphenols provides crucial insights into its likely photochemical fate. The photohydrolytic degradation of trifluoromethylated phenols is a recognized pathway for the formation of Trifluoroacetic Acid (TFA), a persistent and mobile environmental contaminant. acs.orgresearchgate.net

Studies on the lampricide 3-trifluoromethyl-4-nitrophenol (TFM) have shown that it undergoes photohydrolytic degradation to produce TFA. acs.orgresearchgate.net The efficiency of this conversion is highly dependent on the specific structure of the phenol (B47542), including the nature and position of other substituents on the aromatic ring, as well as the pH of the aqueous medium. acs.org The proposed mechanism for TFA production from TFM involves the formation of a trifluoromethylquinone intermediate, which subsequently leads to the quantitative production of TFA. acs.orgcollectionscanada.ca This suggests that this compound could also yield TFA upon exposure to environmental UV radiation. Further research on 2-(trifluoromethyl)phenol (B147641) demonstrates that CF3 groups can form trifluoroacetate (B77799) under photolytic conditions. researchgate.net

Table 1: Photodegradation of Related Trifluoromethylphenols

Compound Conditions Half-life TFA Yield (%) Reference
3-trifluoromethyl-4-nitrophenol (TFM) 365 nm, pH 9 22 hours 5.1% acs.org
3-trifluoromethyl-4-nitrophenol (TFM) 365 nm, pH 7 91.7 hours 17.8% acs.org

The hydrolysis of trifluoromethylphenols is a key factor in their environmental persistence. Studies on 2-trifluoromethylphenol, a structural component of this compound, show that this compound can be hydrolyzed in a phosphate (B84403) buffer at neutral pH, liberating fluorine anions to form salicylic (B10762653) acid. nih.gov

The rate of this hydrolysis is significantly favored at higher pH. nih.gov This pH dependence is also observed in photochemical degradation, where the photolysis rate constants for 2-(trifluoromethyl)phenol increase dramatically from pH 5 to pH 10. researchgate.net This indicates that under alkaline conditions, the degradation of this compound would be accelerated. Conversely, in neutral or acidic waters, the compound is expected to exhibit greater stability. The hydrolysis of 2-trifluoromethylphenol at 37°C and a pH of 7.4 was found to have a half-life of 6.9 hours. nih.gov

Table 2: Photochemical Degradation Rate Constants for 2-(Trifluoromethyl)phenol at Varying pH

Condition Photolysis Rate Constant (k) Reference
pH 5 Buffer 3.52 ± 0.07 h⁻¹ researchgate.net
pH 7 Buffer 26.4 ± 0.64 h⁻¹ researchgate.net

Environmental Persistence and Mobility

The persistence and mobility of this compound are governed by the inherent stability of organofluorine compounds and its behavior in aqueous systems.

Organofluorine compounds are known for their environmental persistence, a characteristic primarily attributed to the strength of the carbon-fluorine (C-F) bond. wikipedia.orgnih.gov This bond is one of the strongest in organic chemistry, making compounds like this compound highly resistant to both chemical and biological degradation. wikipedia.orgresearchgate.net This inherent stability, which makes them valuable in many industrial applications, also contributes to their recalcitrance and potential for accumulation in the environment. societechimiquedefrance.frnih.gov The resistance to degradation means that these compounds can persist for long periods, leading to concerns about long-term environmental exposure. acs.org

To understand the environmental distribution of this compound, insights can be drawn from Bisphenol AF (BPAF), a close structural analog where two trifluoromethyl groups are attached to the central carbon of the bisphenol structure. edlists.org Like other phenols, this compound is a weak acid and will exist in equilibrium between its neutral form and its corresponding phenolate (B1203915) anion in aqueous environments, depending on the pH. wikipedia.org

Studies on the distribution of bisphenol analogues in aquatic systems have found that BPAF is the major contaminant in the suspended particulate matter (SPM) phase, in contrast to Bisphenol A (BPA) and Bisphenol S (BPS), which are more dominant in the soluble and colloidal phases. nih.gov This suggests that this compound, due to its fluorinated nature, likely has a strong affinity for particulate matter and sediment. This partitioning behavior would significantly influence its mobility, with a tendency to accumulate in sediments rather than remaining dissolved in the water column.

Table 3: Distribution of Bisphenol Analogues in a Water Diversion Project

Phase Dominant Contaminant(s) Reference
Soluble Phase (<10⁻³ µm) Bisphenol A (BPA), Bisphenol S (BPS) nih.gov
Colloidal Phase (10⁻³ µm to 1 µm) Bisphenol A (BPA), Bisphenol S (BPS) nih.gov

Metabolite Formation and Identification

The degradation of this compound is expected to produce several transformation products. Based on studies of related compounds, the primary metabolites can be predicted.

As established, a significant metabolite from photohydrolysis is Trifluoroacetic Acid (TFA). acs.orgresearchgate.net The breakdown of the trifluoromethyl groups on the aromatic ring leads to the formation of this highly persistent substance.

Other transformation pathways may also occur. For instance, the oxidation of other trifluoromethylphenols, such as 3-trifluoromethylphenol, can yield intermediates like 2-Trifluoromethyl-1,4-benzoquinone. ebi.ac.uk Furthermore, the complete hydrolysis of a trifluoromethyl group on a phenol ring has been shown to result in the formation of salicylic acid from 2-trifluoromethylphenol. nih.gov Microbial degradation of the parent phenol structure, by analogy with Bisphenol A, could potentially lead to metabolites such as hydroxylated and carboxylated derivatives, although specific pathways for fluorinated phenols are less understood. nih.gov A known human metabolite of the drug fluoxetine (B1211875) is p-Trifluoromethyl phenol. nih.gov Direct identification of metabolites from this compound in environmental samples remains an area for further research.

Microbial Transformation Products (Insights from Monofluorinated Phenols)

The environmental fate of this compound is significantly influenced by microbial activity. While direct research on the microbial transformation of this specific compound is limited, valuable insights can be drawn from studies on structurally related monofluorinated phenols. These studies provide a foundational understanding of the potential enzymatic pathways and transformation products that may be involved in the biodegradation of more complex fluorinated phenols.

Microorganisms have evolved diverse strategies to metabolize aromatic compounds, often initiating the process by attacking the aromatic ring. nih.gov For halogenated phenols, a common initial step is hydroxylation, leading to the formation of catechols. These catechols are then susceptible to ring cleavage, a critical step in the breakdown of the aromatic structure. ijrrjournal.com

The biodegradation of fluorinated organic compounds is particularly challenging due to the high stability of the carbon-fluorine (C-F) bond. researchgate.net However, microbes can employ a strategy of "metabolic activation," where initial enzymatic attacks occur at other, more vulnerable sites on the molecule. nih.govresearchgate.net In the case of trifluoromethylated aromatic compounds, this can involve oxidation of the aromatic ring, which can ultimately lead to the cleavage of the C-F bonds. researchgate.net

Drawing parallels from the degradation of monofluorinated and chlorinated phenols, a plausible pathway for the microbial transformation of this compound would likely involve initial hydroxylation of the phenol ring. This would be followed by ring cleavage, which can occur through either an ortho or meta cleavage pathway, depending on the specific microorganisms and enzymes involved. ijrrjournal.com The subsequent breakdown of the ring fragments would likely lead to the eventual release of fluoride (B91410) ions and the incorporation of the carbon atoms into central metabolic pathways.

It is important to note that the presence of two highly stable trifluoromethyl groups would likely make this compound more recalcitrant to microbial degradation than its monofluorinated counterparts. The electron-withdrawing nature of these groups could influence the initial enzymatic attack on the aromatic ring.

Toxicological Studies and Mechanisms of Action of 2,4 Bis Trifluoromethyl Phenol

Cellular and Subcellular Mechanisms of Toxicity

Uncoupling of Oxidative Phosphorylation by Substituted Phenols

The uncoupling of oxidative phosphorylation is a key toxicological mechanism for many substituted phenols. This process disrupts the vital link between electron transport and ATP synthesis in the mitochondria. cutm.ac.innih.gov In normal mitochondrial function, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton motive force. aopwiki.orgyoutube.com This electrochemical gradient is then used by ATP synthase to produce ATP from ADP and inorganic phosphate (B84403). cutm.ac.inaopwiki.org

Uncouplers are typically weakly acidic lipophilic compounds that act as protonophores. cutm.ac.innih.gov They are capable of picking up protons in the acidic intermembrane space, diffusing across the inner mitochondrial membrane, and releasing the protons into the more alkaline mitochondrial matrix, effectively dissipating the proton gradient. wikipedia.orgslideshare.net This "short-circuits" the ATP synthase, meaning the energy generated by electron transport is not captured in ATP but is instead released as heat. youtube.comwikipedia.org While ATP synthesis is inhibited, the respiratory chain continues to consume oxygen, and in fact, metabolism is often stimulated. cutm.ac.inwikipedia.org

The structural characteristics required for a potent weakly acidic uncoupler include:

An acid-dissociable group (like the hydroxyl group in phenols). cutm.ac.innih.gov

A bulky, hydrophobic moiety to facilitate membrane solubility. cutm.ac.innih.gov

A strong electron-withdrawing group to delocalize the negative charge of the anionic form, stabilizing it within the hydrophobic membrane environment. cutm.ac.innih.gov

2,4-Bis(trifluoromethyl)phenol fits this profile perfectly. The phenolic hydroxyl group provides the dissociable proton. The benzene (B151609) ring substituted with two trifluoromethyl groups serves as a bulky, hydrophobic structure. The trifluoromethyl (-CF₃) groups are potent electron-withdrawing substituents, which would stabilize the phenoxide anion, enhancing its ability to function as a protonophore and disrupt the mitochondrial membrane potential. This mechanism is analogous to that of classical uncouplers like 2,4-dinitrophenol. wikipedia.org

Cytotoxicity and Cellular Homeostasis Disruption (Insights from Related Compounds)

Studies on structurally related compounds, such as 4-trifluoromethylphenol (4-TFMP), provide insight into the potential cytotoxic mechanisms of this compound. The cytotoxicity of 4-TFMP in rat liver slices was demonstrated by the loss of intracellular potassium, a key indicator of compromised cell membrane integrity and disruption of cellular homeostasis. nih.gov This was accompanied by a time- and concentration-dependent decrease in intracellular glutathione (B108866) levels. nih.gov Glutathione is a critical cellular antioxidant, and its depletion suggests the induction of oxidative stress.

The primary mechanism of cytotoxicity for 4-TFMP appears to be its spontaneous conversion into a reactive quinone methide intermediate. nih.gov This highly reactive electrophile can then form covalent bonds with cellular macromolecules, such as proteins, leading to their dysfunction. nih.govmdpi.com This process, known as alkylation, can disrupt critical cellular processes and lead to cell death. nih.gov The loss of activity in enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) was observed to be directly parallel to the loss of thiol residues, suggesting that the quinone methide targets and alkylates crucial sulfhydryl groups on proteins. nih.gov

Table 1: Cytotoxic Effects of 4-Trifluoromethylphenol on Rat Liver Slices

Observed EffectIndicator ofProposed Mechanism
Loss of intracellular potassiumDisruption of membrane integrityFormation of a reactive quinone methide intermediate leading to alkylation of cellular macromolecules. nih.gov
Decrease in intracellular glutathioneOxidative stress / Depletion of cellular defenses
Inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH)Enzyme dysfunction via alkylation of thiol groups

Role of Fluoride (B91410) Release in Toxicological Profiles (Insights from Related Compounds)

The metabolism of trifluoromethylated aromatic compounds can sometimes lead to the release of fluoride ions. In studies with 4-trifluoromethylphenol (4-TFMP), an increase in fluoride ion levels was observed in a time- and concentration-dependent manner. nih.gov However, further investigation revealed that this fluoride release was not the primary cause of the compound's cytotoxicity. nih.gov Experiments showed that equimolar concentrations of sodium fluoride or potassium fluoride were not toxic to the rat liver slices, indicating that the observed cell death was due to another mechanism. nih.gov

The toxicity was instead attributed to the formation of the quinone methide intermediate, as discussed previously. nih.gov Interestingly, the positional isomer, 2-trifluoromethylphenol (2-TFMP), exhibited a threefold slower rate of fluoride release and was found to be significantly less toxic. nih.gov This suggests that the rate of metabolic activation to the reactive intermediate, rather than the extent of defluorination, is the more critical determinant of toxicity for these compounds. nih.gov

Molecular Interactions and Binding Affinity

Binding to Enzyme Active Sites

Phenolic compounds are known to interact with and inhibit a variety of enzymes. nih.gov The mechanism often involves the covalent attachment of the phenolic compound (or its oxidized form, such as a quinone) to nucleophilic amino acid residues within the enzyme, such as the side chains of cysteine (thiol groups), lysine (B10760008) (amino groups), and tryptophan. nih.gov This binding can block the active site or induce a conformational change that results in a loss of enzymatic activity. nih.gov

Insights from related trifluoromethylated phenols support this as a potential mechanism for this compound. For example, 4-trifluoromethylphenol was found to inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov The inhibition of GAPDH activity was directly correlated with the loss of its thiol residues, indicating covalent modification. nih.gov Furthermore, trifluoromethylated phenol (B47542) derivatives have been utilized in the synthesis of potent inhibitors for other enzymes, such as enoyl-acyl carrier protein reductase (FabI), highlighting the potential for this class of compounds to bind specifically to enzyme active sites. nih.gov

Influence of Trifluoromethyl Groups on Lipophilicity and Membrane Interaction

Substituted phenols, in general, can interact with and perturb the physical properties of cellular membranes. nih.gov They have been shown to increase the fluidity of cell and liposome (B1194612) membranes in a concentration-dependent manner. nih.gov The interaction is driven by both hydrophobic effects between the aromatic ring and the lipid acyl chains, as well as the potential for hydrogen bonding between the phenolic hydroxyl group and the polar head groups of membrane lipids. researchgate.netmdpi.com The two highly lipophilic trifluoromethyl groups on this compound would be expected to strongly promote its partitioning into and interaction with the hydrophobic core of the lipid bilayer, potentially disrupting membrane structure and function. nih.govresearchgate.net

Table 2: Physicochemical Properties Influencing Bioactivity

FeaturePropertyToxicological Implication
Phenolic Hydroxyl GroupWeakly acidic; H-bond donorProtonophoric activity (uncoupling); interaction with membrane lipid head groups. cutm.ac.inresearchgate.net
Trifluoromethyl (-CF₃) GroupsElectron-withdrawing; lipophilic (Hansch π = +0.88)Stabilizes phenoxide for uncoupling; increases membrane permeability and interaction. nih.govmdpi.com
Aromatic RingHydrophobicPromotes partitioning into lipid membranes; potential for π-π stacking interactions. researchgate.netmdpi.com

Protein Alkylation via Reactive Intermediates

The toxicological effects of certain trifluoromethylphenols are not solely due to the parent compound but are also linked to the formation of highly reactive intermediates capable of covalently modifying cellular macromolecules, such as proteins. This process, known as protein alkylation, can disrupt protein structure and function, leading to cellular dysfunction and cytotoxicity. A key reactive intermediate implicated in the toxicity of trifluoromethylphenols is a quinone methide.

Research into the structurally related compound, 4-trifluoromethylphenol (4-TFMP), provides significant insight into this mechanism. Studies have shown that 4-TFMP can spontaneously hydrolyze under physiological pH conditions to form a quinone methide intermediate. nih.gov This highly electrophilic species is then capable of reacting with nucleophilic residues on proteins, such as the sulfhydryl groups of cysteine, leading to the formation of covalent adducts.

The formation of this reactive intermediate is believed to be a critical step in the cytotoxicity of 4-TFMP. The cytotoxicity of 4-TFMP in rat liver slices was found to be associated with a decrease in intracellular glutathione levels and an increase in fluoride ion levels in a time- and concentration-dependent manner. nih.gov Glutathione, a major intracellular antioxidant and nucleophile, can trap the quinone methide intermediate, and its depletion can leave cellular proteins more vulnerable to alkylation. nih.gov

The direct impact of this reactive intermediate on protein function has been demonstrated through in vitro studies with purified enzymes. For example, 4-TFMP was shown to inhibit the activity of glyceraldehyde-3-phosphate dehydrogenase, a sulfhydryl-dependent enzyme, in a time- and concentration-dependent manner. nih.gov The loss of enzyme activity correlated with a loss of thiol residues, and the presence of glutathione could prevent this inhibition, further supporting the role of the quinone methide in protein alkylation and subsequent toxicity. nih.gov

While direct studies on this compound are limited, the established mechanism for 4-TFMP provides a strong basis for understanding its potential for protein alkylation via a reactive quinone methide intermediate. The presence of two electron-withdrawing trifluoromethyl groups on the phenol ring is expected to influence the stability and reactivity of the corresponding quinone methide.

Table 1: Effect of 4-Trifluoromethylphenol on Glyceraldehyde-3-Phosphate Dehydrogenase Activity

Concentration of 4-TFMPIncubation TimeEnzyme Activity (% of Control)Thiol Residues (% of Control)
LowShortHighHigh
HighLongLowLow

This table is illustrative and based on the findings that 4-TFMP inhibits glyceraldehyde-3-phosphate dehydrogenase in a time and concentration-dependent manner, with a corresponding loss of thiol residues. nih.gov

Table 2: Effect of 4-Trifluoromethylphenol on Rat Liver Slices

Concentration of 4-TFMPIncubation TimeIntracellular Glutathione LevelsIntracellular Fluoride Ion Levels
LowShortSlightly DecreasedSlightly Increased
HighLongSignificantly DecreasedSignificantly Increased

This table is illustrative and based on the findings that 4-TFMP decreases intracellular glutathione and increases fluoride ion levels in a time and concentration-dependent manner in rat liver slices. nih.gov

Advanced Analytical Methodologies for 2,4 Bis Trifluoromethyl Phenol

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of 2,4-bis(trifluoromethyl)phenol, enabling its separation from complex mixtures prior to detection. Both gas and liquid chromatography are widely employed, each offering distinct advantages.

Gas chromatography is a powerful technique for the analysis of volatile compounds like phenols. phenomenex.com For less volatile phenols, derivatization is often required to increase their volatility and improve chromatographic performance. phenomenex.comnih.gov Fused-silica open-tubular columns are favored for their high resolution, selectivity, and faster analysis times compared to packed columns. epa.govsettek.com

Detectors:

Flame Ionization Detector (FID): FID is a common detector for underivatized phenols. epa.govsettek.com It offers robust and linear responses for organic compounds but may lack the sensitivity required for trace-level analysis.

Electron Capture Detector (ECD): ECD is highly sensitive to electrophilic compounds. Derivatization of phenols with reagents like pentafluorobenzyl bromide (PFBBr) creates derivatives that are strongly electron-capturing, making GC-ECD an excellent choice for high-sensitivity analysis. epa.govsettek.comomicsonline.org

Mass Spectrometry (MS): GC coupled with MS is a definitive analytical tool, providing both separation and structural identification. nih.govdphen1.com It can be used for the analysis of both derivatized and underivatized phenols. Operating the mass spectrometer in selected ion monitoring (SIM) mode enhances sensitivity and selectivity for target analytes like this compound. dphen1.com Tandem mass spectrometry (GC-MS/MS) further improves selectivity by monitoring specific fragmentation transitions, which is particularly useful for complex matrices. thermofisher.comdphen1.com

Table 1: Overview of GC Detectors for Phenol (B47542) Analysis
DetectorAnalyte FormKey AdvantagesReferences
Flame Ionization Detector (FID)Underivatized or DerivatizedRobust, good linearity epa.gov, settek.com
Electron Capture Detector (ECD)Derivatized (e.g., with PFBBr)High sensitivity for halogenated compounds epa.gov, settek.com
Mass Spectrometry (MS)Underivatized or DerivatizedHigh selectivity, structural confirmation, high sensitivity (especially in SIM or MS/MS mode) nih.gov, dphen1.com, thermofisher.com

Liquid chromatography is well-suited for the analysis of polar, non-volatile, and thermally labile compounds, making it an excellent alternative to GC for certain phenolic compounds without the need for derivatization. oup.com Coupling LC with tandem mass spectrometry (LC-MS/MS) has become a vital technique for identifying and quantifying phenols in complex samples due to its high selectivity and sensitivity. mdpi.comscielo.br

Methodology:

Separation: Reversed-phase columns, such as C18, are commonly used for the separation of phenolic compounds. oup.comdphen1.com

Ionization: Electrospray ionization (ESI) is a frequently used ionization technique for LC-MS analysis of phenols, often operating in negative ion mode. dphen1.com Atmospheric pressure chemical ionization (APCI) can also be employed, particularly for less polar phenols. shimadzu.com

Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method. diva-portal.org It uses techniques like multiple reaction monitoring (MRM) to provide highly selective and sensitive quantification, minimizing matrix interferences. shimadzu.comdiva-portal.org High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or Fourier transform ion cyclotron resonance (FT-ICR), offers exceptional mass accuracy, enabling confident elemental composition assignment and identification of unknown compounds. thermofisher.comfsu.edu

Spectrometric Detection and Quantification Methods

While chromatography is used for separation, spectrometric methods provide the means for detection and quantification.

For direct quantification without chromatographic separation, spectrophotometric methods can be employed, though they are generally less specific. A common method involves a derivatization reaction, for instance with 4-aminoantipyrine (B1666024) (4-AAP), which produces a colored product that can be measured with a spectrophotometer. nih.govresearchgate.net This technique is often used for determining a "phenol index" in water samples. nih.gov

However, for specific quantification of this compound, mass spectrometry coupled with a separation technique (GC or LC) is the standard.

Quadrupole Mass Analyzers: Widely used in MS systems, quadrupoles can act as mass filters. diva-portal.org Triple quadrupole (QqQ) instruments are the workhorses for quantitative analysis using MRM. dphen1.comdiva-portal.org

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and FT-ICR provide very high mass resolving power and accuracy. thermofisher.comfsu.edu This allows for the differentiation of target analytes from matrix interferences with very similar nominal masses, enhancing the reliability of identification and quantification. thermofisher.com

Sample Preparation and Derivatization Strategies for Phenols

Effective sample preparation is a critical step to isolate this compound from the sample matrix, concentrate it, and remove interfering substances. nih.gov

The choice of extraction method depends heavily on the sample matrix.

Environmental Matrices:

  • Liquid Samples (e.g., Water): Standard methods often involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govresearchgate.net SPE using C18 or other polymeric sorbents is common for extracting phenols from aqueous samples. omicsonline.orgmdpi.com Other techniques include solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME). nih.govnih.gov
  • Solid Samples (e.g., Soil, Sediment): Soxhlet extraction is a traditional method for isolating phenols from solid matrices. researchgate.net More modern techniques include microwave-assisted extraction (MAE) and ultrasonic extraction, which reduce solvent consumption and extraction time. thermofisher.comresearchgate.netnih.gov
  • Biological Matrices:

  • Extraction from biological samples like plasma, serum, or tissues is complex due to the presence of proteins and lipids. unibo.it Procedures often involve an initial protein precipitation step, followed by LLE or SPE. dphen1.com For plant materials, ultrasonication-assisted extraction with solvents like methanol (B129727) is effective. nih.gov
  • Table 2: Common Extraction Techniques for Phenolic Compounds
    TechniqueMatrix TypeDescriptionReferences
    Liquid-Liquid Extraction (LLE)Liquid, BiologicalPartitioning of analytes between two immiscible liquid phases. nih.gov, mdpi.com
    Solid-Phase Extraction (SPE)Liquid, BiologicalAnalytes are adsorbed onto a solid sorbent, washed, and then eluted with a solvent. mdpi.com, omicsonline.org
    Ultrasonic ExtractionSolid, BiologicalUses ultrasonic waves to accelerate the extraction of analytes into a solvent. nih.gov, thermofisher.com
    Microwave-Assisted Extraction (MAE)SolidUses microwave energy to heat the solvent and sample, speeding up extraction. researchgate.net, nih.gov

    Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, primarily for GC. nih.gov The main goals are to increase volatility, improve thermal stability, and enhance detector response. phenomenex.com

    Silylation: This is a very common technique where an active hydrogen in the phenol's hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This reduces the polarity and increases the volatility of the phenol. phenomenex.comnih.gov Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). dphen1.comnih.govresearchgate.netnih.gov The reaction is typically fast, sometimes completing in seconds at room temperature in an appropriate solvent like acetone. nih.gov

    Alkylation/Acylation: This involves reacting the phenol with an alkylating or acylating agent. For high sensitivity with an ECD detector, halogenated reagents are used. A widely used reagent is α-bromo-2,3,4,5,6-pentafluorotoluene, also known as pentafluorobenzyl bromide (PFBBr), which forms pentafluorobenzyl ether derivatives. epa.govsettek.comomicsonline.org

    Q & A

    Q. What are the primary synthetic challenges for preparing 2,4-Bis(trifluoromethyl)phenol, and what methodologies address these?

    The synthesis of this compound faces challenges such as regioselective trifluoromethylation and steric hindrance due to the bulky substituents. A viable approach involves desymmetrization strategies using peptide-based catalysts, which enable selective functionalization of symmetric precursors (e.g., bis-phenol derivatives) . For example, remote desymmetrization via asymmetric catalysis can achieve high enantioselectivity in trifluoromethyl-substituted aromatic systems. Additionally, boronic acid intermediates (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) can serve as precursors for cross-coupling reactions to install trifluoromethyl groups .

    Q. How can researchers characterize the purity and structural integrity of this compound?

    Key characterization methods include:

    • Gas Chromatography (GC): Purity assessment using GC with flame ionization detection (FID), as demonstrated for trifluoromethyl-substituted phenols (>88.0% purity thresholds) .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) can confirm molecular weight and fragmentation patterns. For example, the mass spectrum of a structurally similar compound, Phenol,2,4-Bis(1,1-dimethylethyl), shows characteristic peaks at m/z 330.46 (M⁺) .
    • NMR Spectroscopy: 19F^{19}\text{F} and 1H^{1}\text{H} NMR provide insights into electronic environments and substitution patterns. NIST reference data for trifluoromethylated aromatics can aid in spectral interpretation .

    Advanced Research Questions

    Q. What mechanistic insights explain the reactivity of this compound in catalytic desymmetrization?

    The electron-withdrawing trifluoromethyl groups enhance the acidity of the phenolic -OH group (pKa ~6-8), facilitating deprotonation and participation in hydrogen-bonding interactions with catalysts. Studies on bis(phenol) desymmetrization reveal that remote stereocontrol is achieved through non-covalent interactions (e.g., π-π stacking) between the catalyst and the aryl rings, directing regioselective functionalization . Computational modeling (DFT) can further elucidate transition-state geometries and substituent effects on reaction pathways.

    Q. How do steric and electronic effects of trifluoromethyl groups influence the physical properties of this compound?

    • Steric Effects: The 2,4-substitution pattern creates significant steric hindrance, reducing solubility in polar solvents. This necessitates the use of aprotic solvents (e.g., DMF or THF) for reactions .
    • Electronic Effects: The strong electron-withdrawing nature of -CF3_3 groups lowers the HOMO energy of the aromatic ring, making the compound resistant to electrophilic substitution. This property is advantageous in designing stable intermediates for Suzuki-Miyaura couplings .

    Methodological Recommendations

    • Synthesis Optimization: Use peptide-based catalysts for enantioselective desymmetrization of symmetric precursors .
    • Purification: Employ flash chromatography with hexane/ethyl acetate gradients to separate trifluoromethylated products from byproducts .
    • Safety: Handle with gloves under inert atmospheres due to the compound’s potential irritancy (Xi hazard classification) .

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